rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol
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Overview
Description
“rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol” is a chiral compound that belongs to the class of cyclohexanols. This compound is characterized by the presence of a cyclohexane ring substituted with an amino group and a hydroxyl group. The term “rac-” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol” typically involves the following steps:
Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The resulting cyclohexanol is then subjected to amination using isopropylamine under suitable conditions, such as in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reduction: Utilizing more efficient and scalable reducing agents.
Continuous Flow Amination: Implementing continuous flow reactors to enhance the efficiency and yield of the amination process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can undergo further reduction to form different derivatives.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully reduced cyclohexane derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Catalysts: Used as a building block in the synthesis of chiral catalysts for asymmetric synthesis.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “rac-(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol” exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(propan-2-yl)amino]cyclohexan-1-ol: The non-racemic form of the compound.
Cyclohexanol: Lacks the amino group.
2-Aminocyclohexanol: Lacks the isopropyl group.
Uniqueness
Chirality: The presence of both enantiomers in equal amounts.
Functional Groups: The combination of hydroxyl and amino groups on the cyclohexane ring.
Properties
CAS No. |
1262121-02-7 |
---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.3 |
Purity |
95 |
Origin of Product |
United States |
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